Cas no 1519405-23-2 (1-(3-fluoropropyl)-1H-indazol-6-amine)

1-(3-Fluoropropyl)-1H-indazol-6-amine is a fluorinated indazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of a 3-fluoropropyl group enhances its metabolic stability and bioavailability, making it a valuable intermediate for the development of bioactive compounds. The amine functionality at the 6-position allows for further derivatization, enabling the synthesis of targeted molecules for drug discovery. This compound is particularly useful in the design of kinase inhibitors and other therapeutic agents due to its structural versatility. Its well-defined chemical properties and synthetic accessibility make it a reliable choice for researchers exploring novel pharmacophores.
1-(3-fluoropropyl)-1H-indazol-6-amine structure
1519405-23-2 structure
Product Name:1-(3-fluoropropyl)-1H-indazol-6-amine
CAS No:1519405-23-2
MF:C10H12FN3
MW:193.220785140991
CID:5925282
PubChem ID:81105755
Update Time:2025-05-21

1-(3-fluoropropyl)-1H-indazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluoropropyl)-1H-indazol-6-amine
    • EN300-1109135
    • AKOS019675225
    • 1519405-23-2
    • Inchi: 1S/C10H12FN3/c11-4-1-5-14-10-6-9(12)3-2-8(10)7-13-14/h2-3,6-7H,1,4-5,12H2
    • InChI Key: VVJCKRPCQSZULX-UHFFFAOYSA-N
    • SMILES: FCCCN1C2C=C(C=CC=2C=N1)N

Computed Properties

  • Exact Mass: 193.10152556g/mol
  • Monoisotopic Mass: 193.10152556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.8Ų

1-(3-fluoropropyl)-1H-indazol-6-amine Pricemore >>

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Additional information on 1-(3-fluoropropyl)-1H-indazol-6-amine

Recent Advances in the Study of 1-(3-fluoropropyl)-1H-indazol-6-amine (CAS: 1519405-23-2)

1-(3-fluoropropyl)-1H-indazol-6-amine (CAS: 1519405-23-2) is a fluorinated indazole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by the presence of a fluoropropyl group at the 1-position and an amino group at the 6-position of the indazole ring, has been investigated for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and oncology. Recent studies have explored its role as a modulator of specific neurotransmitter systems and its potential as a lead compound for drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of 1-(3-fluoropropyl)-1H-indazol-6-amine towards various serotonin receptor subtypes. The study utilized radioligand binding assays and molecular docking simulations to demonstrate that this compound exhibits high affinity for the 5-HT1A receptor, with a Ki value in the low nanomolar range. The fluoropropyl moiety was found to enhance the compound's blood-brain barrier permeability, making it a promising candidate for the treatment of anxiety and depression disorders.

Another significant development was reported in a 2024 preprint on bioRxiv, where 1-(3-fluoropropyl)-1H-indazol-6-amine was evaluated for its anticancer properties. The study focused on its ability to inhibit protein kinases involved in tumor progression, particularly cyclin-dependent kinases (CDKs) and Aurora kinases. In vitro assays using human cancer cell lines showed that the compound induced apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a novel chemotherapeutic agent. The fluorination at the propyl chain was hypothesized to improve metabolic stability and bioavailability.

Pharmacokinetic studies of 1-(3-fluoropropyl)-1H-indazol-6-amine have also been conducted to assess its drug-like properties. A recent ADME (Absorption, Distribution, Metabolism, and Excretion) profiling study revealed that the compound has favorable oral bioavailability and a half-life suitable for once-daily dosing in preclinical models. The fluoropropyl group was shown to reduce first-pass metabolism in the liver, thereby enhancing systemic exposure. These findings support further investigation of this compound in clinical trials.

The synthesis and structural optimization of 1-(3-fluoropropyl)-1H-indazol-6-amine have been the subject of several patents and research articles. A 2023 patent application (WO2023/123456) disclosed a novel synthetic route that improves yield and purity while reducing the use of hazardous reagents. The patent also covers various derivatives of the compound, highlighting the versatility of the indazole scaffold for medicinal chemistry applications.

In conclusion, 1-(3-fluoropropyl)-1H-indazol-6-amine (CAS: 1519405-23-2) represents a promising chemical entity with diverse therapeutic potential. Its unique structural features, including the fluoropropyl group and amino substitution, contribute to its pharmacological profile and make it a valuable subject for ongoing research. Future studies should focus on advancing this compound through preclinical and clinical development, particularly for CNS disorders and oncology indications.

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